molecular formula C12H17NO B3172646 4-(Cyclopentylmethoxy)aniline CAS No. 946729-84-6

4-(Cyclopentylmethoxy)aniline

Cat. No.: B3172646
CAS No.: 946729-84-6
M. Wt: 191.27 g/mol
InChI Key: RJENVPMMMRQGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 4-(Cyclopentylmethoxy)aniline can be achieved by several synthetic routes. One common method involves the reaction of 4-aminophenyl ether with cyclopentyl ketone to produce the desired product . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

4-(Cyclopentylmethoxy)aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidants, reducing agents, and halogenating agents. For example, it can react with strong oxidants to form corresponding oxidized products, or with reducing agents to yield reduced forms of the compound. Substitution reactions can occur when the compound reacts with halogenating agents, leading to the formation of halogenated derivatives .

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethoxy)aniline involves its interaction with specific molecular targets and pathways. As an organic synthesis intermediate, it can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

4-(Cyclopentylmethoxy)aniline can be compared with other similar compounds, such as aniline and its derivatives. . While both compounds contain an amine group attached to an aromatic ring, this compound has a cyclopentylmethoxy group attached to the aromatic ring, making it unique in terms of its chemical structure and properties. Other similar compounds include various substituted anilines, which differ in the nature and position of substituents on the aromatic ring .

Properties

IUPAC Name

4-(cyclopentylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-5-7-12(8-6-11)14-9-10-3-1-2-4-10/h5-8,10H,1-4,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJENVPMMMRQGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentylmethoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(Cyclopentylmethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(Cyclopentylmethoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(Cyclopentylmethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(Cyclopentylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.